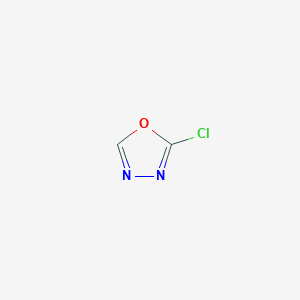

2-Chloro-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2O/c3-2-5-4-1-6-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDGPDKYFJXEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1,3,4-Oxadiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-chloro-1,3,4-oxadiazole, a key heterocyclic intermediate in medicinal chemistry and drug development.

Core Chemical Properties

While specific experimental data for the parent this compound is limited in publicly available literature, the properties of closely related derivatives provide valuable insights. The data presented below is a compilation from various sources on substituted this compound compounds.

| Property | Value | Notes and Derivatives |

| Molecular Formula | C₂HClN₂O | For the parent compound. |

| Molecular Weight | 104.49 g/mol | For the parent compound. |

| Melting Point | 85-87 °C | For 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine.[1] |

| Boiling Point | 258-292 °C (estimated) | For 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine.[1] |

| Solubility | Slightly soluble in water; readily soluble in organic solvents like acetone and methanol.[1] | General trend for similar oxadiazole derivatives. |

Structural Information

The fundamental structure of this compound consists of a five-membered aromatic ring containing one oxygen and two nitrogen atoms, with a chlorine atom substituted at the 2-position.

| Identifier | String |

| SMILES | Clc1nonc1 |

| InChI | InChI=1S/C2HClN2O/c3-2-4-5-1-6-2/h1H |

| CAS Number | 73315-63-6 |

Synthesis

The synthesis of this compound typically involves the chlorination of a precursor molecule, such as a 1,3,4-oxadiazol-2-one or a related derivative. A general synthetic approach involves the treatment of 2-hydroxy-1,3,4-oxadiazole derivatives with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[2]

Experimental Protocol: General Synthesis of 2-Chloro-5-substituted-1,3,4-oxadiazole

Synthesis of 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole: [2]

-

A mixture of 2-hydroxy-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) is prepared.

-

The reaction mixture is heated under reflux.

-

Upon completion of the reaction, the excess POCl₃ is removed under reduced pressure.

-

The residue is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The resulting solid is collected by filtration, washed with water, and purified by recrystallization to yield the desired 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole.

Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the oxadiazole ring and the presence of the chlorine atom, which acts as a good leaving group. This makes the 2-position susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Halogen-substituted oxadiazoles readily undergo nucleophilic substitution, where the halogen is displaced by a variety of nucleophiles.[1] This reactivity is crucial for the derivatization of the oxadiazole core and the synthesis of a wide range of biologically active molecules.

Common nucleophiles used in these reactions include:

-

Amines

-

Thiols

-

Azides

-

Hydrazines[2]

The general mechanism involves the attack of the nucleophile at the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.

Spectroscopic Data

-

¹H NMR: In the absence of other protons, the parent molecule would not show any signals. For substituted derivatives, the chemical shifts of protons on adjacent groups would be influenced by the electron-withdrawing nature of the oxadiazole ring.

-

¹³C NMR: The carbon atoms of the oxadiazole ring are expected to resonate at a downfield chemical shift due to the presence of electronegative oxygen and nitrogen atoms. For 2,5-dialkyl-1,3,4-oxadiazoles, the characteristic signals for the C2 and C5 carbons of the heterocyclic ring are found at approximately 165.0 ppm.[3]

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Cl stretching vibration, as well as vibrations associated with the C=N and C-O-C bonds within the oxadiazole ring.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its derivatives. Further experimental investigation is warranted to fully characterize the physicochemical and spectroscopic properties of the parent compound.

References

- 1. Buy 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine | 1268334-96-8 [smolecule.com]

- 2. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE price,buy 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE - chemicalbook [m.chemicalbook.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of 2-Chloro-1,3,4-Oxadiazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its favorable physicochemical properties, such as metabolic stability and the ability to act as a bioisostere for amide and ester groups, have led to its incorporation into numerous therapeutic agents. This technical guide focuses on a specific, yet crucial derivative: 2-chloro-1,3,4-oxadiazole. While the historical discovery of this exact compound is not extensively documented as a singular breakthrough, its synthesis and utility can be understood within the broader context of the development of 1,3,4-oxadiazole chemistry. This document will provide an in-depth look at the presumed synthetic pathways, reactivity, and potential applications of this compound as a valuable building block in the synthesis of novel drug candidates.

The Dawn of 1,3,4-Oxadiazole Chemistry: A Historical Perspective

The journey into the world of 1,3,4-oxadiazoles began in the late 19th and early 20th centuries. Early methods for the synthesis of the 1,3,4-oxadiazole ring involved the cyclization of 1,2-diacylhydrazines using dehydrating agents. Another pioneering approach was the reaction of hydrazides with phosgene. The first preparation of the parent 1,3,4-oxadiazole was achieved through thermolysis.[1] A significant surge in research on this heterocyclic system occurred in the 1950s, leading to the development of more refined and versatile synthetic methodologies. Over the decades, the synthesis of 1,3,4-oxadiazoles has evolved to include oxidative cyclization of N-acylhydrazones and reactions mediated by various modern reagents, including microwave-assisted synthesis.[1]

Synthesis of this compound: A Plausible Pathway

While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established methods for preparing 2-halo-1,3,4-oxadiazoles. A highly probable and efficient method involves the treatment of a corresponding 1,3,4-oxadiazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The 1,3,4-oxadiazol-2(3H)-one precursor can be synthesized from the reaction of hydrazine with phosgene or a phosgene equivalent.

Experimental Protocol: Synthesis of this compound from 1,3,4-Oxadiazol-2(3H)-one

Materials:

-

1,3,4-Oxadiazol-2(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (as a catalyst)

-

Anhydrous toluene (as a solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 1,3,4-oxadiazol-2(3H)-one (1.0 equivalent) in anhydrous toluene is prepared.

-

A catalytic amount of N,N-dimethylaniline is added to the solution.

-

Phosphorus oxychloride (1.5 to 2.0 equivalents) is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

-

The resulting mixture is carefully neutralized with a saturated sodium bicarbonate solution until the effervescence ceases.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation or column chromatography on silica gel.

References

Spectroscopic and Synthetic Profile of 2-Chloro-1,3,4-Oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic pathway for 2-chloro-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic values to serve as a valuable resource for researchers in drug discovery and heterocyclic chemistry.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocyclic ring system that is a common feature in a wide array of medicinally important compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen, such as chlorine, at the 2-position can significantly modulate the electronic properties and reactivity of the ring, making this compound a potentially valuable building block for the synthesis of novel pharmaceutical agents. This guide outlines a feasible synthetic route and presents the expected spectroscopic characteristics to aid in its synthesis and characterization.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-halo-1,3,4-oxadiazoles involves the conversion of a 1,3,4-oxadiazol-2(3H)-one precursor. The proposed two-step synthesis of this compound is outlined below.

Thermal Stability and Degradation of 2-Chloro-1,3,4-Oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of the 2-chloro-1,3,4-oxadiazole moiety. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues and the broader class of 1,3,4-oxadiazole derivatives to provide a robust predictive analysis. This guide is intended to assist researchers and professionals in drug development and materials science in understanding the thermal behavior of this important heterocyclic scaffold.

Introduction to the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Derivatives of 1,3,4-oxadiazole are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and inherent stability.[1] The 1,3,4-oxadiazole nucleus is generally recognized for its excellent thermal and chemical stability, which contributes to its utility in developing robust molecular entities.[2][3] Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit high thermal and chemical stability, making them valuable in the production of heat-resistant polymers and other advanced materials.[3]

Thermal Stability of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring system is known for its high thermal stability.[4][5] This stability is often a desirable characteristic, particularly in the development of energetic materials and thermally resistant polymers.[6] The thermal stability of substituted 1,3,4-oxadiazoles is influenced by the nature of the substituents attached to the ring.

Halogen substitution, in particular, has been shown to affect the thermal properties of heterocyclic compounds. Studies on other heterocyclic systems have indicated that the presence of a chlorine atom can enhance thermal stability. For instance, a study on triazine derivatives showed that a compound with two chlorine substituents exhibited the highest thermal stability among the tested molecules in an inert atmosphere.[7] The thermal resistance of this dichloro-substituted compound was 31°C higher in an oxidizing atmosphere compared to its stability in an inert atmosphere.[7] This suggests that this compound is likely to possess high thermal stability.

The following table summarizes the thermal decomposition data for a selection of energetic materials containing the 1,3,4-oxadiazole ring, illustrating the high decomposition temperatures associated with this scaffold.

| Compound Reference | Structure | Decomposition Temperature (Tdec, °C) |

| 3a | 1,3,4-oxadiazole bridged polynitropyrazole | 338 |

| 3b | 1,3,4-oxadiazole bridged polynitropyrazole | 368 |

| 6b | 1,3,4-oxadiazole bridged polynitropyrazole | 265 |

| HNS (Hexanitrostilbene) | (for comparison) | 318 |

Data sourced from a study on 1,3,4-oxadiazole based thermostable energetic materials.[6]

Proposed Thermal Degradation Pathway

Based on this precedent, a plausible thermal degradation pathway for this compound can be proposed. The initial step is likely the thermally induced cleavage of the N-N bond, followed by rearrangement and fragmentation to yield stable products.

References

- 1. mdpi.com [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

Technical Guide: Solubility of 2-Chloro-1,3,4-Oxadiazole and its Analogs in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Solubility of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The solubility of these compounds is a critical physicochemical property that influences their biological activity, formulation, and overall suitability as drug candidates. While specific quantitative solubility data for 2-chloro-1,3,4-oxadiazole is not extensively documented, a review of the synthetic chemistry of its analogs provides valuable insights into its likely solubility characteristics in common organic solvents.

Qualitative Solubility Profile of 1,3,4-Oxadiazole Derivatives

The synthesis and purification of 1,3,4-oxadiazole derivatives frequently employ a range of common organic solvents, indicating at least partial solubility in these media. The choice of solvent often depends on the specific substituents on the oxadiazole ring.

Based on published synthetic procedures, the following solvents are commonly used:

-

Alcohols (e.g., Ethanol, Methanol): Ethanol is frequently used for the recrystallization of 1,3,4-oxadiazole derivatives, suggesting that solubility is moderate at elevated temperatures and lower at room temperature, which is ideal for purification.[2][3] Methanol has also been noted as a recrystallization solvent.

-

Ketones (e.g., Acetone): Acetone is often used as a reaction solvent for the synthesis of 1,3,4-oxadiazole precursors, implying good solubility of the reactants and intermediates.[3]

-

Ethers (e.g., Diethyl Ether): Diethyl ether has been used in the workup and extraction of 1,3,4-oxadiazole derivatives.

-

Halogenated Solvents (e.g., Chloroform, Dichloromethane): These solvents are used in various synthetic and purification steps.

-

Amide Solvents (e.g., N,N-Dimethylformamide - DMF): DMF is a common solvent for reactions involving 1,3,4-oxadiazole synthesis, indicating good solubility for a range of derivatives.

-

Nitriles (e.g., Acetonitrile): Acetonitrile is another solvent used in the synthesis and purification of this class of compounds.

-

Esters (e.g., Ethyl Acetate): Ethyl acetate is commonly employed for the extraction of 1,3,4-oxadiazole derivatives from aqueous media, indicating good solubility in this solvent and poor solubility in water.

It is important to note that the presence of different functional groups on the 1,3,4-oxadiazole ring will significantly influence its solubility in a particular solvent. For instance, aryl-substituted oxadiazoles tend to have lower aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This method involves equilibrating a surplus of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

This compound (or analog)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for determining the solubility of a solid organic compound using the shake-flask method.

References

The Ascendant Therapeutic Potential of 2-Chloro-1,3,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a diverse range of biological activities upon the molecules that contain it. Among its many derivatives, those featuring a chlorine atom at the 2-position of the oxadiazole ring have emerged as a particularly promising class of compounds with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-chloro-1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. Several synthetic strategies have been developed to construct this scaffold and to introduce a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

A common and effective method for the synthesis of 2-chloro-5-substituted-1,3,4-oxadiazoles involves the Vilsmeier-Haack reaction. This reaction typically utilizes N-arylacetamides as starting materials, which undergo cyclization in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. These quinoline derivatives can then be further modified to incorporate the 1,3,4-oxadiazole ring.[1][2][3][4]

Another versatile approach begins with the conversion of carboxylic acid hydrazides into the corresponding 1,3,4-oxadiazole-2-thiol. The thiol group can then be transformed into the desired 2-chloro substituent through various chlorinating agents. This multi-step synthesis allows for the introduction of diverse functionalities at the 5-position of the oxadiazole ring, starting from a wide range of carboxylic acids.

A general synthetic workflow for obtaining this compound derivatives is depicted below:

Biological Activities

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a variety of human cancer cell lines. These compounds have demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ / logGI₅₀ (µM) | Reference |

| 1 | 2-Chloropyridine-1,3,4-oxadiazole | SGC-7901 (Gastric) | 1.61 ± 0.06 µg/mL | [5] |

| 2 | 2-Chloropyridine-1,3,4-oxadiazole | SGC-7901 (Gastric) | 2.56 ± 0.11 µg/mL | [5] |

| 3 | 2-[5-(4-Chlorophenyl)-[1][3]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast Cancer Cell Lines | Average logGI₅₀: -5.19 | |

| 4 | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | PGI = 65.12 | [6] |

| 5 | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung) | PGI = 55.61 | [6] |

| 6 | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-75 (CNS) | PGI = 54.68 | [6] |

| 7 | N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][3]oxadiazol-2-ylsulfanyl}-acetamide | PANC-1 (Pancreatic) | 4.6 | [7] |

| 8 | N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][3][4]oxadiazol-2-ylsulfanyl}-acetamide | HepG2 (Liver) | 2.2 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Inhibition of Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer. Two prominent targets that have been identified are the Epidermal Growth Factor Receptor (EGFR) and telomerase.

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are crucial for tumor growth and survival.[4]

-

Telomerase Inhibition: Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.[5] Inhibition of telomerase leads to telomere shortening, cellular senescence, and apoptosis. Several this compound derivatives have demonstrated potent telomerase inhibitory activity, making them attractive candidates for anticancer therapy.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. mdpi.com [mdpi.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Anticancer test with the MTT assay method [bio-protocol.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-1,3,4-Oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-chloro-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and developing new functional derivatives.

Core Concepts: Electronic Structure and Reactivity

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. The presence of two nitrogen atoms and an oxygen atom within the five-membered ring significantly influences its electronic properties, creating distinct regions of electrophilicity and nucleophilicity. The introduction of a chlorine atom at the 2-position further modulates this reactivity profile.

Electrophilic Sites: The primary electrophilic sites on the this compound ring are the carbon atoms, C2 and C5. The high electronegativity of the adjacent heteroatoms (nitrogen and oxygen) withdraws electron density from these carbons, rendering them susceptible to nucleophilic attack. The chlorine atom at the C2 position, being a good leaving group, makes this site particularly activated for nucleophilic substitution reactions. Computational studies on substituted 1,3,4-oxadiazoles confirm the electropositive nature of the ring carbons.

Nucleophilic Sites: Conversely, the nitrogen atoms of the 1,3,4-oxadiazole ring, N3 and N4, are the principal nucleophilic centers. The lone pairs of electrons on these atoms are available for donation to electrophiles. However, the overall electron-deficient nature of the ring system somewhat attenuates their nucleophilicity.

The interplay of these electronic features dictates the characteristic reactivity of this compound, which is dominated by nucleophilic substitution at the C2 position.

Quantitative Analysis of Electronic Distribution

| Atom | Mulliken Charge (e) |

| O1 | -0.45 |

| C2 | +0.30 |

| N3 | -0.15 |

| N4 | -0.15 |

| C5 | +0.25 |

| Cl | -0.10 |

Note: These values are representative and can vary depending on the computational method and basis set used. The key takeaway is the relative charge distribution, with the carbon atoms being electropositive and the heteroatoms being electronegative.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its ability to undergo nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse 2-substituted-1,3,4-oxadiazole derivatives.

Common nucleophiles employed in these reactions include:

-

Amines (primary and secondary)

-

Hydrazines

-

Azides

-

Thiols

-

Alkoxides and Phenoxides

The following table presents typical reaction yields for the nucleophilic substitution of 2-chloro-5-aryl-1,3,4-oxadiazoles with various nucleophiles, demonstrating the broad scope of this transformation.

| Nucleophile | Product | Typical Yield (%) |

| Aniline | 2-Anilino-5-aryl-1,3,4-oxadiazole | 85-95 |

| Piperidine | 2-Piperidinyl-5-aryl-1,3,4-oxadiazole | 80-90 |

| Hydrazine | 2-Hydrazinyl-5-aryl-1,3,4-oxadiazole | 75-85 |

| Sodium Azide | 2-Azido-5-aryl-1,3,4-oxadiazole | 90-98 |

| Thiophenol | 2-(Phenylthio)-5-aryl-1,3,4-oxadiazole | 80-90 |

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

This protocol describes a representative method for the nucleophilic substitution of a 2-chloro-5-aryl-1,3,4-oxadiazole with an amine.

Materials:

-

2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate) (1.5 eq)

Procedure:

-

To a solution of the 2-chloro-5-aryl-1,3,4-oxadiazole in the chosen anhydrous solvent, add the amine and the base.

-

Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C, depending on the reactivity of the amine.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the desired 2-amino-5-aryl-1,3,4-oxadiazole.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Electrophilic and nucleophilic sites of this compound.

Quantum Chemical Blueprint: A Technical Guide to 2-Chloro-1,3,4-Oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations, synthesis, and spectroscopic analysis of 2-chloro-1,3,4-oxadiazole. This molecule serves as a key heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the theoretical and experimental methodologies for its comprehensive study, offering valuable insights for researchers in drug discovery and molecular engineering.

Synthetic Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry.[1][2] A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines.[3] For the synthesis of this compound, a suitable precursor such as a chloro-substituted acylhydrazine would be required. The cyclization is typically achieved using a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4]

General Experimental Protocol for the Synthesis of 1,3,4-Oxadiazole Derivatives:

-

Acylhydrazine Formation: An appropriate acid chloride is reacted with hydrazine hydrate to form the corresponding N,N'-diacylhydrazine.[3]

-

Cyclodehydration: The N,N'-diacylhydrazine is then treated with a cyclodehydrating agent, such as phosphorus oxychloride.[3] The reaction mixture is typically heated to reflux for several hours.[3]

-

Workup and Purification: After completion of the reaction, which is monitored by thin-layer chromatography (TLC), the excess dehydrating agent is removed, often by evaporation.[3] The residue is then dissolved in a suitable organic solvent like diethyl ether and neutralized.[3] The final product is extracted, dried, and purified, commonly by column chromatography.[3]

Spectroscopic Characterization

The structural elucidation of newly synthesized 1,3,4-oxadiazole derivatives is confirmed through a combination of spectroscopic techniques.[5][6]

Key Spectroscopic Methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule. For 1,3,4-oxadiazole derivatives, key vibrational bands include C=N stretching, C-O-C stretching, and N-N stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[7] The chemical shifts are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) provides insights into the electronic structure and conjugation.[5][8]

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental findings.[9][10] For 1,3,4-oxadiazole derivatives, DFT calculations are routinely used to predict optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties.[11][12]

A theoretical study on the related molecule, 5-chloro-1,3,4-oxadiazole-2-amine (CODA), provides a valuable reference for the expected computational results for this compound.[11][12] These calculations are typically performed using a basis set such as 6-311++G(2d,2p).[12]

Molecular Geometry

The optimized molecular geometry, including bond lengths and bond angles, can be calculated to understand the three-dimensional structure of the molecule.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman data to aid in the assignment of spectral bands.

Table 1: Theoretical Vibrational Frequencies for 5-Chloro-1,3,4-Oxadiazole-2-Amine (CODA) *

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3500-3600 |

| C-H Stretch | 3100-3200 |

| C=N Stretch | 1600-1700 |

| N-N Stretch | 1000-1100 |

| C-O-C Stretch | 1000-1200 |

| C-Cl Stretch | 600-800 |

*Data is representative and based on computational studies of similar 1,3,4-oxadiazole derivatives.[11]

NMR Chemical Shifts

Theoretical NMR chemical shifts can be calculated and correlated with experimental data to confirm the structure of the synthesized compound.

Table 2: Theoretical ¹³C and ¹H NMR Chemical Shifts for 5-Chloro-1,3,4-Oxadiazole-2-Amine (CODA) *

| Atom | Calculated Chemical Shift (ppm) |

| C2 (Oxadiazole) | ~160 |

| C5 (Oxadiazole) | ~155 |

| Aromatic C-H | 7.0 - 8.5 |

| Amine N-H | Varies |

*Data is representative and based on computational studies of similar 1,3,4-oxadiazole derivatives.[7][11]

Electronic Properties

The electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Calculated Electronic Properties for 5-Chloro-1,3,4-Oxadiazole-2-Amine (CODA) *

| Property | Calculated Value |

| HOMO Energy | Negative value (eV) |

| LUMO Energy | Negative value (eV) |

| HOMO-LUMO Gap | Positive value (eV) |

| Dipole Moment | Varies (Debye) |

*Data is representative and based on computational studies of similar 1,3,4-oxadiazole derivatives.[11]

Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical workflow for a comprehensive quantum chemical study of this compound.

This technical guide provides a foundational framework for the synthesis, characterization, and in-depth quantum chemical analysis of this compound. The integration of experimental and theoretical approaches is crucial for a thorough understanding of this important heterocyclic compound and for guiding the design of new derivatives with tailored properties for various applications.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 12. Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]

A Technical Guide to the Chemistry and Applications of 2-Chloro-1,3,4-Oxadiazole

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-1,3,4-oxadiazole scaffold is a pivotal building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique electronic properties and reactivity make it a valuable synthon for creating diverse molecular libraries with a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the core chemistry, synthesis, and applications of this compound and its derivatives, with a focus on its role in drug discovery and development.

Core Chemistry and Reactivity

The this compound core is characterized by an electron-deficient aromatic ring, which renders the chlorine atom at the C2 position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the resulting molecules.

The general scheme for the synthesis of this compound derivatives and their subsequent functionalization is depicted below.

Caption: General synthesis and reactivity of this compound.

Synthesis of this compound Derivatives

The most common route for the synthesis of 2-chloro-1,3,4-oxadiazoles involves the chlorination of the corresponding 2-hydroxy or 2-mercapto-1,3,4-oxadiazole precursors.

Experimental Protocol: Synthesis of 2-Chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole[1]

This protocol details the synthesis of a specific this compound derivative from its 2-hydroxy analog.

Materials:

-

2-Hydroxy-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of 2-hydroxy-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) is prepared.

-

The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess POCl₃ is removed under reduced pressure.

-

The residue is poured onto crushed ice, and the resulting solid precipitate is collected by filtration.

-

The crude product is washed with water, dried, and recrystallized from a suitable solvent to afford the pure 2-chloro-5-(2-phenyl-4-quinolyl)-1,3,4-oxadiazole.

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the 1,3,4-oxadiazole ring is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of amino, azido, hydrazinyl, and other functionalities, leading to a diverse range of derivatives with potential biological activities.

Experimental Protocol: Synthesis of 2-Amino-1,3,4-oxadiazole Derivatives

This general protocol outlines the nucleophilic substitution of a this compound with an amine.

Materials:

-

2-Chloro-5-substituted-1,3,4-oxadiazole

-

Primary or secondary amine

-

A suitable solvent (e.g., ethanol, DMF)

-

A base (e.g., triethylamine, potassium carbonate)

Procedure:

-

To a solution of the 2-chloro-5-substituted-1,3,4-oxadiazole in a suitable solvent, the amine and a base are added.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 2-amino-1,3,4-oxadiazole derivative.

Applications in Drug Development

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-Chloro-3-{5-[(2-substituted-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}quinoline | 60 cancer cell lines | Concentration for screening | 10⁻⁵ M | [1] |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Not specified | Not specified | Not specified | |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | % Growth Inhibition | 65.12 | |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung Cancer) | % Growth Inhibition | 55.61 | |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-75 (CNS Cancer) | % Growth Inhibition | 54.68 |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Certain this compound derivatives have been shown to inhibit EGFR signaling.

Caption: Inhibition of the EGFR signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell survival, proliferation, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising anticancer strategy.

Caption: Inhibition of the STAT3 signaling pathway.

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Telomerase inhibitors can induce senescence or apoptosis in cancer cells.[2][3] Small molecule inhibitors can directly bind to the catalytic subunit of telomerase (TERT) or stabilize G-quadruplex structures in telomeric DNA, preventing telomerase from binding and elongating the telomeres.[3][4]

References

Methodological & Application

Application Notes: Synthesis of 2-Chloro-1,3,4-oxadiazoles from Acid Hydrazides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3,4-oxadiazoles are valuable and highly reactive intermediates in medicinal chemistry and drug development. Their utility stems from the electrophilic nature of the C2 position, allowing for facile nucleophilic substitution with a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate diverse libraries of 2,5-disubstituted 1,3,4-oxadiazole derivatives. This class of compounds is a well-established bioisostere for carboxylic acids and esters, offering improved metabolic stability and pharmacokinetic properties.[1]

A direct, one-step synthesis of 2-chloro-1,3,4-oxadiazoles from acid hydrazides is not commonly reported. The most reliable and versatile approach is a two-step sequence involving the initial formation of a stable 5-substituted-1,3,4-oxadiazol-2(3H)-one intermediate, followed by a chlorination reaction. This methodology provides a robust pathway to the target compounds from readily available acid hydrazides.

Overall Synthetic Workflow

The synthesis proceeds via two key transformations:

-

Cyclization: An acid hydrazide is reacted with a carbonyl source, such as triphosgene or carbon dioxide, to form the corresponding 5-substituted-1,3,4-oxadiazol-2(3H)-one.

-

Chlorination: The intermediate oxadiazolone is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final 2-chloro-1,3,4-oxadiazole.

Experimental Protocols

Step 1: Synthesis of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones

This step involves the cyclization of an acid hydrazide to form the key oxadiazolone intermediate. Two effective protocols are presented below.

Protocol 1A: Cyclization using Triphosgene

Triphosgene serves as a safe and solid phosgene equivalent for the efficient cyclization of hydrazides.[2] This reaction is typically rapid and proceeds under mild conditions.

Methodology:

-

Dissolve the starting acid hydrazide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

-

Add a tertiary amine base, such as triethylamine (2.0-2.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq.) in the same anhydrous solvent.

-

Add the triphosgene solution dropwise to the stirred acid hydrazide solution at 0 °C over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the pure 5-substituted-1,3,4-oxadiazol-2(3H)-one.

Protocol 1B: Cyclization using Carbon Dioxide (CDR)

This protocol offers a greener and more cost-effective alternative, utilizing carbon dioxide as the C1 source for cyclization.[3]

Methodology:

-

Dissolve the starting acid hydrazide (1.0 eq.) in ethanol in a three-necked round-bottom flask.

-

Add a solution of a base, such as potassium hydroxide or sodium hydroxide (1.1 eq.), in ethanol to obtain a homogeneous solution at room temperature.[3]

-

Bubble carbon dioxide (CO₂) gas through the solution via a gas purging tube while stirring vigorously.

-

Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting solid by recrystallization to obtain the target oxadiazolone.

Table 1: Summary of Reaction Conditions for Oxadiazolone Synthesis[3]

| R-Group of Acid Hydrazide | Method | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Methoxy-phenyl | CDR | NaOH | Ethanol | 6 | Reflux | 94 |

| 4-Chloro-phenyl | CDR | NaOH | Ethanol | 6 | Reflux | 92 |

| 4-Nitro-phenyl | CDR | NaOH | Ethanol | 4 | Reflux | 96 |

| Phenyl | CDR | NaOH | Ethanol | 6 | Reflux | 90 |

| Propyl | CDR | NaOH | Ethanol | 8 | Reflux | 89 |

| Butyl | CDR | NaOH | Ethanol | 8 | Reflux | 91 |

Step 2: Chlorination of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones

In this final step, the hydroxyl group of the tautomeric form of the oxadiazolone is converted to a chloro group using a strong chlorinating agent. Phosphorus oxychloride is the most common and effective reagent for this transformation.[4][5]

Protocol 2A: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol converts the oxadiazolone intermediate into the desired this compound. The reaction often requires elevated temperatures.

Methodology:

-

Place the 5-substituted-1,3,4-oxadiazol-2(3H)-one (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes).

-

Add phosphorus oxychloride (POCl₃) in excess (5-10 equivalents, can also be used as the solvent).[6] Optionally, a high-boiling inert solvent like toluene can be used.

-

For reactions that require an amine catalyst, add a catalytic amount of N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution or another suitable base until the pH is ~7-8.

-

Extract the product from the aqueous layer with an organic solvent (e.g., ethyl acetate, ether, or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to afford the pure 2-chloro-5-substituted-1,3,4-oxadiazole.

Table 2: Representative Conditions for POCl₃ Mediated Chlorinations[6]

| Substrate Type | Conditions | Time (h) | Temperature | Notes |

|---|---|---|---|---|

| Heterocyclic Ketone | Neat POCl₃ | 2 | Reflux | Standard workup with ice/NaHCO₃. |

| Heterocyclic Ketone | Neat POCl₃, Ar atm | 1 | 140-145 °C | Reaction becomes a clear solution upon completion. |

| Heterocyclic Amide | Neat POCl₃, Sealed Tube | 16 | 170 °C | For less reactive substrates requiring high temperature and pressure. |

References

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oaji.net [oaji.net]

- 5. researchgate.net [researchgate.net]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-chloro-1,3,4-oxadiazole scaffolds. This class of reaction is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of 2-substituted-1,3,4-oxadiazole derivatives, which are prevalent in numerous pharmacologically active compounds.

The this compound moiety serves as a versatile electrophilic partner, readily undergoing substitution with a variety of nucleophiles. The electron-withdrawing nature of the oxadiazole ring activates the C2 position, facilitating the displacement of the chloro group. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, thereby enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

General Reaction Scheme

The fundamental transformation involves the displacement of the chlorine atom at the 2-position of the 1,3,4-oxadiazole ring by a nucleophile.

Caption: General scheme of nucleophilic substitution on this compound.

Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions for the nucleophilic substitution on 2-chloro-1,3,4-oxadiazoles with different nucleophiles.

| Nucleophile (Nu-H) | R Group on Oxadiazole | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitrogen Nucleophiles | ||||||

| Aniline | 5-(2-phenyl-4-quinolyl) | N/A | Ethanol | Reflux | 4 | 75 |

| p-Toluidine | 5-(2-phenyl-4-quinolyl) | N/A | Ethanol | Reflux | 5 | 72 |

| Piperidine | 5-(2-phenyl-4-quinolyl) | N/A | Ethanol | Reflux | 3 | 80 |

| Hydrazine Hydrate | 5-(2-phenyl-4-quinolyl) | N/A | Ethanol | Reflux | 2 | 85 |

| Sodium Azide | 5-(2-phenyl-4-quinolyl) | N/A | DMF | 80 | 1 | 78 |

| Sulfur Nucleophiles | ||||||

| Thiophenol | 5-(aryl) | K₂CO₃ | Acetone | Room Temp | 4 | 85-95 |

| Oxygen Nucleophiles | ||||||

| Phenol | 5-(2-phenyl-4-quinolyl) | NaH | Dioxane | Reflux | 6 | 65 |

| p-Cresol | 5-(2-phenyl-4-quinolyl) | NaH | Dioxane | Reflux | 6 | 68 |

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for the synthesis of 2-substituted-1,3,4-oxadiazoles.

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

This protocol describes the reaction of a 2-chloro-5-aryl-1,3,4-oxadiazole with an amine.

Materials:

-

2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Amine (e.g., aniline, piperidine) (1.2 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of 2-chloro-5-aryl-1,3,4-oxadiazole in anhydrous ethanol, add the desired amine.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 2-amino-5-aryl-1,3,4-oxadiazole.

Protocol 2: Synthesis of 2-Thioether-5-aryl-1,3,4-oxadiazoles

This protocol details the reaction of a 2-chloro-5-aryl-1,3,4-oxadiazole with a thiol.

Materials:

-

2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Thiol (e.g., thiophenol) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the 2-chloro-5-aryl-1,3,4-oxadiazole and the thiol in anhydrous acetone.

-

Add potassium carbonate to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent to yield the pure 2-thioether-5-aryl-1,3,4-oxadiazole.[1]

Protocol 3: Synthesis of 2-Azido-5-aryl-1,3,4-oxadiazoles

This protocol outlines the synthesis of a 2-azido-1,3,4-oxadiazole, a useful intermediate for further transformations.

Materials:

-

2-Chloro-5-aryl-1,3,4-oxadiazole (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Dissolve the 2-chloro-5-aryl-1,3,4-oxadiazole in DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure 2-azido-5-aryl-1,3,4-oxadiazole.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-substituted-1,3,4-oxadiazoles via nucleophilic substitution.

Caption: Workflow for nucleophilic substitution on this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2-Chloro-1,3,4-Oxadiazole in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-1,3,4-oxadiazole scaffold is a versatile building block in the development of novel agrochemicals. Its derivatives have demonstrated significant potential as fungicides, herbicides, and insecticides. This document provides detailed application notes, summarizing the biological activity of various this compound derivatives, and presents experimental protocols for their synthesis and bio-evaluation.

Fungicidal Applications

Derivatives of this compound have shown promising activity against a range of plant pathogenic fungi. The primary mechanism of action for many of these fungicidal compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4] Inhibition of SDH disrupts fungal respiration, leading to cell death.[2][4]

Quantitative Fungicidal Activity Data

| Compound ID | Target Pathogen | Efficacy (EC50/Inhibition %) | Reference |

| 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | Sclerotinia sclerotiorum | >50% inhibition at 50 µg/mL | |

| 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | Rhizoctonia solani | >50% inhibition at 50 µg/mL |

Experimental Protocol: In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

This protocol details the evaluation of the fungicidal activity of this compound derivatives against phytopathogenic fungi.

1. Materials:

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Test compounds (this compound derivatives)

-

Dimethyl sulfoxide (DMSO)

-

Fungal cultures (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)

-

Sterile cork borer (5 mm diameter)

-

Incubator

2. Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

-

Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure thorough mixing. A control plate should be prepared with an equivalent amount of DMSO without the test compound.

-

Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

-

Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

-

Data Collection: Measure the colony diameter (in mm) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

-

dc is the average diameter of the fungal colony in the control plate.

-

dt is the average diameter of the fungal colony in the treated plate.

-

-

EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.

Signaling Pathway: Succinate Dehydrogenase (SDH) Inhibition

Herbicidal Applications

Certain this compound derivatives have been identified as potent herbicides. Their mode of action often involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which is then rapidly oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), causing lipid peroxidation and rapid cell membrane disruption, ultimately leading to weed death.[7][8][9]

Quantitative Herbicidal Activity Data

| Compound ID | Target Weed | Application Rate (g a.i./ha) | Efficacy (% Inhibition) | Reference |

| Tetrahydrophthalimide derivative with oxadiazole moiety | Abutilon theophrasti | 37.5 | 100% | |

| Tetrahydrophthalimide derivative with oxadiazole moiety | Amaranthus retroflexus | 37.5 | 100% | |

| Tetrahydrophthalimide derivative with oxadiazole moiety | Portulaca oleracea | 37.5 | 100% |

Experimental Protocol: Post-Emergence Herbicidal Activity Assay

This protocol outlines the procedure for assessing the post-emergence herbicidal efficacy of this compound derivatives.

1. Materials:

-

Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

-

Pots or trays filled with a suitable potting mix

-

Greenhouse or controlled environment chamber

-

Test compounds (this compound derivatives)

-

Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

-

Laboratory sprayer

-

Untreated control and a commercial standard herbicide

2. Procedure:

-

Plant Cultivation: Sow the seeds of the target weed species in pots or trays and grow them under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).

-

Treatment Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent and then dilute with water containing a surfactant to the desired application concentrations.

-

Herbicide Application: When the weed seedlings have reached the 2-4 leaf stage, apply the herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume per unit area. Ensure uniform coverage of the foliage.

-

Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain normal growing conditions.

-

Efficacy Evaluation: Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete kill) to quantify the phytotoxicity. Symptoms to look for include chlorosis, necrosis, and stunting.

-

Data Analysis: Compare the efficacy of the test compounds to the untreated control and the commercial standard.

Signaling Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition

Insecticidal Applications

The 1,3,4-oxadiazole ring is also a key structural feature in the design of novel insecticides. Derivatives incorporating this moiety have demonstrated efficacy against various insect pests.

Quantitative Insecticidal Activity Data

| Compound ID | Target Insect | Efficacy (LC50) | Reference |

| Chitosan-grafted 1,3,4-oxadiazole derivative (2a) | Spodoptera littoralis (4th instar larvae) | Good insecticidal activity | |

| Chitosan-grafted 1,3,4-oxadiazole derivative (2b) | Spodoptera littoralis (4th instar larvae) | Good insecticidal activity | |

| Chitosan-grafted 1,3,4-oxadiazole derivative (6a) | Spodoptera littoralis (4th instar larvae) | Good insecticidal activity | |

| Chitosan-grafted 1,3,4-oxadiazole derivative (6d) | Spodoptera littoralis (4th instar larvae) | Good insecticidal activity |

Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

This protocol describes a method for evaluating the insecticidal activity of this compound derivatives against lepidopteran pests like Spodoptera littoralis.

1. Materials:

-

Healthy, untreated host plant leaves (e.g., castor bean leaves)

-

Test compounds (this compound derivatives)

-

Solvent (e.g., acetone) and emulsifier (e.g., Triton X-100)

-

Distilled water

-

Petri dishes or ventilated containers

-

Fourth-instar larvae of Spodoptera littoralis

-

Fine brush

2. Procedure:

-

Insect Rearing: Rear Spodoptera littoralis larvae on an artificial diet or host plant leaves under controlled conditions (e.g., 27 ± 2°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

-

Solution Preparation: Prepare a series of concentrations of the test compounds in distilled water containing a small amount of solvent and emulsifier.

-

Leaf Treatment: Dip the host plant leaves into the test solutions for a specified time (e.g., 10-30 seconds). Allow the leaves to air dry completely. Control leaves should be dipped in a solution containing only the solvent and emulsifier.

-

Bioassay Setup: Place one treated leaf in each Petri dish or container lined with filter paper.

-

Insect Introduction: Carefully transfer a known number of fourth-instar larvae (e.g., 10) into each container using a fine brush.

-

Incubation: Maintain the containers under the same conditions used for insect rearing.

-

Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

Synthesis Protocol: Representative 2-Chloro-5-Substituted-1,3,4-Oxadiazole

This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for the synthesis of 2-chloro-5-substituted derivatives.

1. Materials:

-

Substituted benzoic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents

-

Appropriate solvents (e.g., methanol, toluene)

2. Procedure:

-

Step 1: Synthesis of Methyl Benzoate: Reflux the substituted benzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. After completion of the reaction, neutralize the mixture and extract the ester.

-

Step 2: Synthesis of Benzhydrazide: Reflux the methyl benzoate with hydrazine hydrate in a suitable solvent like ethanol. The product, a benzhydrazide, will precipitate upon cooling and can be collected by filtration.

-

Step 3: Synthesis of N,N'-Diacylhydrazine (for symmetrical oxadiazoles): React the benzhydrazide with an acid chloride in the presence of a base to form the N,N'-diacylhydrazine.

-

Step 4: Cyclization to form the 1,3,4-Oxadiazole Ring: Reflux the N,N'-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl₃) to effect cyclization to the 2,5-disubstituted-1,3,4-oxadiazole.[10] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the excess POCl₃ is removed, and the product is isolated and purified.

Experimental Workflow: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

References

- 1. ndsu.edu [ndsu.edu]

- 2. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 6. my.ucanr.edu [my.ucanr.edu]

- 7. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bioactive Heterocycles via 2-Chloro-1,3,4-Oxadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 2-chloro-1,3,4-oxadiazole as a key intermediate. The methodologies outlined herein are intended to guide researchers in the development of novel therapeutic agents with potential applications in anticancer and antimicrobial chemotherapy.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatility of the 1,3,4-oxadiazole ring, particularly when substituted with a reactive group like chlorine at the 2-position, allows for the facile introduction of various functionalities through nucleophilic substitution reactions. This approach enables the generation of diverse chemical libraries for biological screening and the optimization of lead compounds.